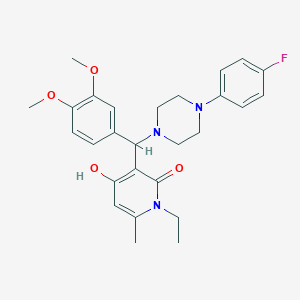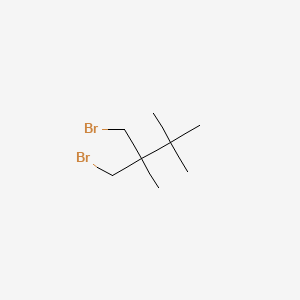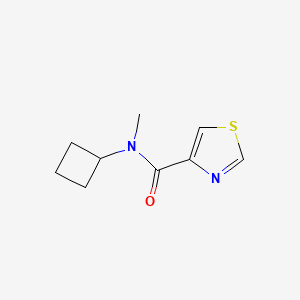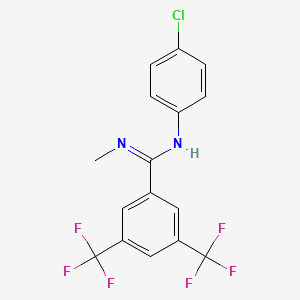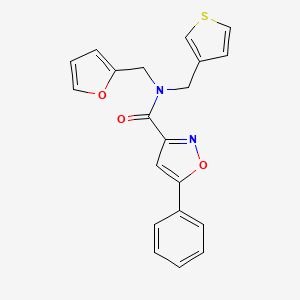
N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D (PLD). PLD is a key enzyme involved in the regulation of membrane trafficking, cytoskeletal organization, and signal transduction. FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Antiprotozoal Activities
Dicationic 3,5-diphenylisoxazoles, including analogues with structural similarities to "N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide," have demonstrated significant in vitro antiprotozoal activities. These compounds have been synthesized and evaluated against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some showing high selectivity and potency (Patrick et al., 2007).
Synthesis and Reactivity
Studies on the synthesis and reactivity of compounds related to "N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide" have provided insights into the development of new heterocyclic compounds with potential biological activities. These include the synthesis of novel chitosan Schiff bases based on heterocyclic moieties with antimicrobial activity (Hamed et al., 2020) and palladium-catalyzed condensations forming multisubstituted furans (Lu, Wu, & Yoshikai, 2014).
Antimicrobial Activities
Compounds with the furan and thiophene moieties have been synthesized and evaluated for their antimicrobial properties. For example, a thiazole-based heterocyclic amide exhibited good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi, suggesting potential for pharmacological applications (Çakmak et al., 2022).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-5-phenyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(18-11-19(25-21-18)16-5-2-1-3-6-16)22(12-15-8-10-26-14-15)13-17-7-4-9-24-17/h1-11,14H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZYVXUPGITWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)
![Methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate](/img/structure/B2353985.png)
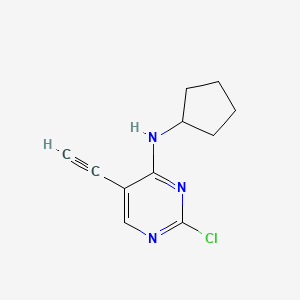
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)
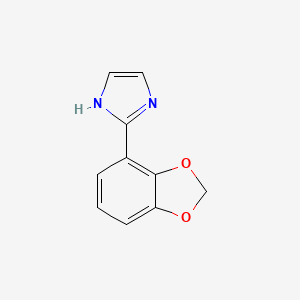
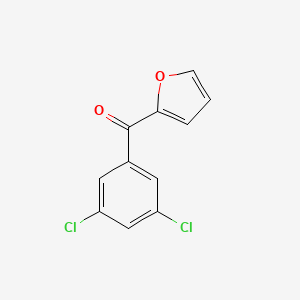
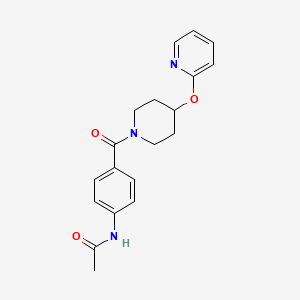
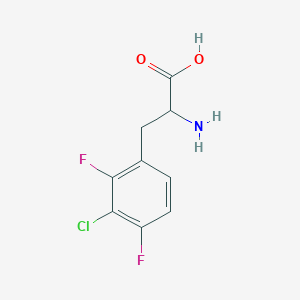
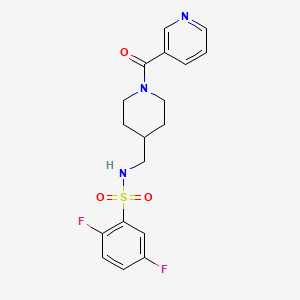
![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)
